molecular formula C21H14N4O2S B12414820 mPGES-1-IN-1

mPGES-1-IN-1

Cat. No.: B12414820
M. Wt: 386.4 g/mol
InChI Key: JNVAVIXHRVMILI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Microsomal prostaglandin E synthase-1 inhibitor 1 (mPGES-1-IN-1) is a compound that inhibits the activity of microsomal prostaglandin E synthase-1 (mPGES-1). This enzyme is responsible for the conversion of prostaglandin H2 to prostaglandin E2, a key mediator in inflammation and pain. Inhibiting mPGES-1 has potential therapeutic applications in treating inflammatory diseases, pain, and certain types of cancer .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of mPGES-1-IN-1 typically involves multiple steps, including the formation of key intermediates and their subsequent reactions. The exact synthetic route can vary, but it generally includes:

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis process. This requires optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize costs. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

mPGES-1-IN-1 can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .

Mechanism of Action

mPGES-1-IN-1 exerts its effects by inhibiting the activity of mPGES-1, an enzyme involved in the conversion of prostaglandin H2 to prostaglandin E2. This inhibition reduces the production of prostaglandin E2, a key mediator of inflammation and pain. The molecular targets and pathways involved include the cyclooxygenase pathway and various inflammatory signaling cascades .

Comparison with Similar Compounds

Properties

Molecular Formula

C21H14N4O2S

Molecular Weight

386.4 g/mol

IUPAC Name

5-[2-(4-phenoxyphenyl)-3H-benzimidazol-5-yl]-3H-1,3,4-oxadiazole-2-thione

InChI

InChI=1S/C21H14N4O2S/c28-21-25-24-20(27-21)14-8-11-17-18(12-14)23-19(22-17)13-6-9-16(10-7-13)26-15-4-2-1-3-5-15/h1-12H,(H,22,23)(H,25,28)

InChI Key

JNVAVIXHRVMILI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)C3=NC4=C(N3)C=C(C=C4)C5=NNC(=S)O5

Origin of Product

United States

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